2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring two distinct heterocyclic moieties: a substituted pyrazole ring and a tetrahydrobenzothiophene system. The pyrazole ring is substituted at the 3-position with a trifluoromethyl group (CF₃), a strong electron-withdrawing group known to enhance metabolic stability and lipophilicity in pharmaceuticals . At the 4-position, a bromine atom is present, which may contribute to halogen bonding interactions in biological targets. The tetrahydrobenzothiophene moiety includes a tert-butyl group at the 6-position, introducing steric bulk that could influence binding specificity, and a cyano group at the 3-position, which may modulate electronic properties.
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrF3N4OS/c1-10-16(21)17(20(22,23)24)27-28(10)9-15(29)26-18-13(8-25)12-6-5-11(19(2,3)4)7-14(12)30-18/h11H,5-7,9H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLBLGYRCZFBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C#N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
- Chemical Formula : C17H16BrF3N4OS
- Molecular Weight : 461.3 g/mol
- CAS Number : 357611-62-2
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. The trifluoromethyl group in the compound enhances its efficacy against various bacterial strains. In a study focusing on antimicrobial agents derived from pyrazoles, it was noted that similar structures showed minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis .
Anticancer Potential
The pyrazole scaffold is recognized for its anticancer activity. Compounds with similar structures have been reported to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The incorporation of the trifluoromethyl group has been linked to increased potency in inhibiting cancer cell growth .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, potentially reducing inflammation and pain. Studies have shown that related compounds exhibit significant COX inhibition, which is crucial for developing anti-inflammatory drugs .
Study 1: Antimicrobial Efficacy
In a comparative study of several pyrazole derivatives, the compound demonstrated superior antibacterial activity against multiple strains of bacteria. It was found to be particularly effective against resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of various pyrazole derivatives included this compound. It was tested against breast cancer cell lines and showed a significant reduction in cell viability at low concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .
Summary of Findings
| Biological Activity | Mechanism | Observed Effects |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall | MIC values as low as 0.78 μg/ml against Gram-positive bacteria |
| Anticancer | Induction of apoptosis | Significant reduction in cell viability in breast cancer cell lines |
| Anti-inflammatory | COX inhibition | Reduced inflammation markers in vitro |
Comparison with Similar Compounds
Compound from :
2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS: 838814-17-8)
- Molecular Formula : C₂₀H₁₈BrN₅O₂S₂
- Molar Mass : 504.42 g/mol
- Key Features: A triazole ring replaces the pyrazole in the target compound. Contains a hydroxyphenyl group (electron-donating) instead of CF₃ (electron-withdrawing). Shares the tetrahydrobenzothiophene-cyano-acetamide backbone .
Comparison :
- Electronic Effects : The hydroxyphenyl group in ’s compound may increase solubility but reduce metabolic stability compared to the CF₃ group in the target compound.
- pKa Differences : The predicted pKa of 7.54 for ’s compound suggests moderate acidity, likely due to the hydroxyphenyl group. The target compound’s CF₃ group could lower the pKa further, enhancing acidity at physiological pH.
Compound from :
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)
- Key Features :
- An indole ring replaces the pyrazole/triazole systems.
- Includes a chlorobenzoyl group (electron-withdrawing) and a pyridine moiety (basic nitrogen).
Comparison :
- Binding Interactions : The indole and pyridine groups in 6y may engage in π-π stacking or hydrogen bonding, whereas the target compound’s pyrazole and CF₃ groups favor halogen bonding and hydrophobic interactions.
- Steric Profile : The tert-butyl group in both compounds suggests a design focus on steric shielding, but its placement on a phenyl ring in 6y versus the benzothiophene in the target compound may lead to divergent biological target profiles.
Physicochemical Property Comparison
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
